Cas no 307548-16-9 (butyl 2-(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate)

butyl 2-(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate structure
307548-16-9 structure
Product Name:butyl 2-(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate
CAS No:307548-16-9
MF:C22H22O5
MW:366.407086849213
CID:6091605
PubChem ID:1583698
Update Time:2023-12-13

butyl 2-(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate Chemical and Physical Properties

Names and Identifiers

    • butyl 2-(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate
    • butyl 2-((7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy)acetate
    • Acetic acid, 2-[(7-methyl-2-oxo-4-phenyl-2H-1-benzopyran-5-yl)oxy]-, butyl ester
    • butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
    • Z56804187
    • butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
    • SR-01000442923
    • SR-01000442923-1
    • EiM07-13438
    • butyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate
    • 307548-16-9
    • AKOS001035682
    • F0398-0221
    • Inchi: 1S/C22H22O5/c1-3-4-10-25-21(24)14-26-18-11-15(2)12-19-22(18)17(13-20(23)27-19)16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3
    • InChI Key: KSIOFRKAAVMKJE-UHFFFAOYSA-N
    • SMILES: C(OCCCC)(=O)COC1=C2C(=CC(C)=C1)OC(=O)C=C2C1=CC=CC=C1

Computed Properties

  • Exact Mass: 366.14672380g/mol
  • Monoisotopic Mass: 366.14672380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.199±0.06 g/cm3(Predicted)
  • Boiling Point: 535.1±50.0 °C(Predicted)

butyl 2-(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate Pricemore >>

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